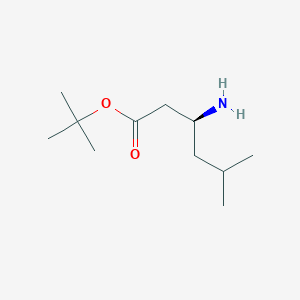![molecular formula C8H17ClO2 B071979 Butane, 1-[2-(2-chloroethoxy)ethoxy]- CAS No. 1120-23-6](/img/structure/B71979.png)
Butane, 1-[2-(2-chloroethoxy)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 1-[2-(2-chloroethoxy)ethoxy]-, commonly known as "Butylated Hydroxytoluene" (BHT), is a synthetic antioxidant that is widely used in the food and cosmetic industries. It is also used in the production of plastics, rubber, and fuel additives. BHT has been extensively studied for its scientific research applications, particularly its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
Butane, 1-[2-(2-chloroethoxy)ethoxy]- works by donating a hydrogen atom to free radicals, which stabilizes them and prevents them from damaging cells. Butane, 1-[2-(2-chloroethoxy)ethoxy]- also chelates metal ions, which can catalyze the formation of free radicals.
Efectos Bioquímicos Y Fisiológicos
Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the lifespan of certain organisms, including fruit flies and mice. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has also been shown to reduce the risk of certain types of cancer, including breast and lung cancer. Additionally, Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Butane, 1-[2-(2-chloroethoxy)ethoxy]- in lab experiments is its stability. Butane, 1-[2-(2-chloroethoxy)ethoxy]- is a relatively stable compound and does not degrade easily, which makes it useful for long-term experiments. However, one limitation of using Butane, 1-[2-(2-chloroethoxy)ethoxy]- is its potential to interfere with other compounds in the experiment. Butane, 1-[2-(2-chloroethoxy)ethoxy]- may react with other compounds in the experiment, which can lead to inaccurate results.
Direcciones Futuras
There are several potential future directions for research on Butane, 1-[2-(2-chloroethoxy)ethoxy]-. One area of research is its potential use in the treatment of Alzheimer's disease. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of research is the development of new synthetic antioxidants that are more effective than Butane, 1-[2-(2-chloroethoxy)ethoxy]-. Finally, there is potential for research on the use of Butane, 1-[2-(2-chloroethoxy)ethoxy]- in the production of biofuels. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to improve the stability of biodiesel, which could make it a useful additive for the biofuel industry.
Conclusion:
In conclusion, Butane, 1-[2-(2-chloroethoxy)ethoxy]- is a synthetic antioxidant that has been extensively studied for its scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Butane, 1-[2-(2-chloroethoxy)ethoxy]- is synthesized by reacting para-cresol with isobutylene in the presence of sulfuric acid, followed by reaction with chlorine and sodium hydroxide. While Butane, 1-[2-(2-chloroethoxy)ethoxy]- has advantages for lab experiments, such as stability, it also has limitations, such as the potential to interfere with other compounds in the experiment. Future research on Butane, 1-[2-(2-chloroethoxy)ethoxy]- could include its potential use in the treatment of Alzheimer's disease, the development of new synthetic antioxidants, and its use in the production of biofuels.
Métodos De Síntesis
Butane, 1-[2-(2-chloroethoxy)ethoxy]- is synthesized by reacting 4-methylphenol (also known as "para-cresol") with isobutylene in the presence of sulfuric acid. The resulting product is then reacted with chlorine and sodium hydroxide to form Butane, 1-[2-(2-chloroethoxy)ethoxy]-.
Aplicaciones Científicas De Investigación
Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been extensively studied for its antioxidant properties. It is known to inhibit the oxidation of lipids, which can lead to the formation of harmful free radicals. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
1120-23-6 |
|---|---|
Nombre del producto |
Butane, 1-[2-(2-chloroethoxy)ethoxy]- |
Fórmula molecular |
C8H17ClO2 |
Peso molecular |
180.67 g/mol |
Nombre IUPAC |
1-[2-(2-chloroethoxy)ethoxy]butane |
InChI |
InChI=1S/C8H17ClO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3 |
Clave InChI |
DZWMJKOIMKFXIJ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCCl |
SMILES canónico |
CCCCOCCOCCCl |
Otros números CAS |
1120-23-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)
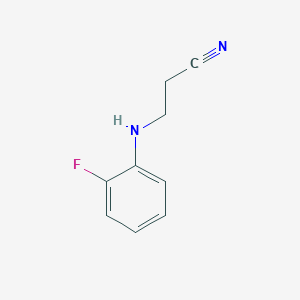
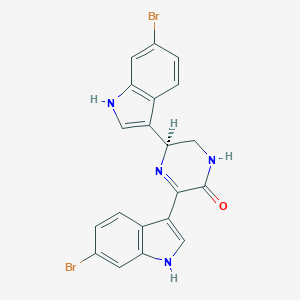
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)
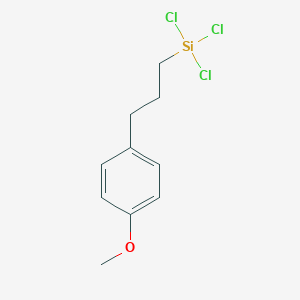
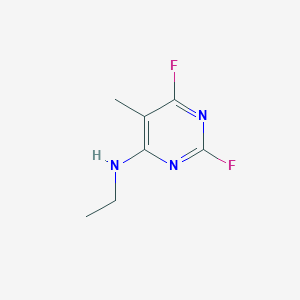
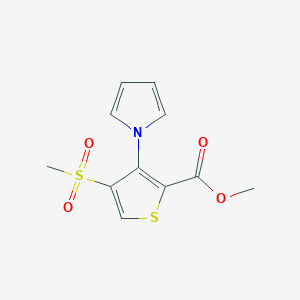
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)
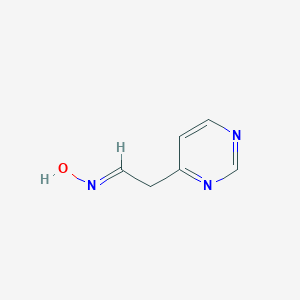
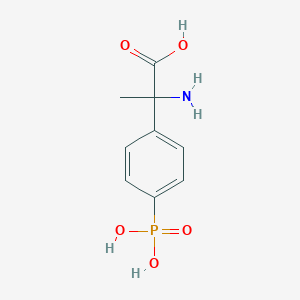
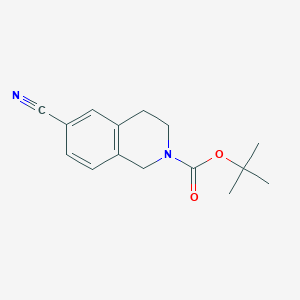
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
